4-Tert-butylpyridine-3-carboxylic acid hydrochloride

Catalog No.
S2708856
CAS No.
1909315-98-5
M.F
C10H14ClNO2
M. Wt
215.68
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Tert-butylpyridine-3-carboxylic acid hydrochlori...

CAS Number

1909315-98-5

Product Name

4-Tert-butylpyridine-3-carboxylic acid hydrochloride

IUPAC Name

4-tert-butylpyridine-3-carboxylic acid;hydrochloride

Molecular Formula

C10H14ClNO2

Molecular Weight

215.68

InChI

InChI=1S/C10H13NO2.ClH/c1-10(2,3)8-4-5-11-6-7(8)9(12)13;/h4-6H,1-3H3,(H,12,13);1H

InChI Key

YPWVLZIDGWAUID-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=C(C=NC=C1)C(=O)O.Cl

Solubility

not available

4-Tert-butylpyridine-3-carboxylic acid hydrochloride is a chemical compound with the molecular formula C9H14ClNC_9H_{14}ClN and a molecular weight of approximately 171.67 g/mol. It is characterized by a pyridine ring substituted at the 3-position with a carboxylic acid group and a tert-butyl group at the 4-position. This compound is typically encountered as a hydrochloride salt, which enhances its solubility in water, making it suitable for various applications in pharmaceuticals and organic synthesis .

The reactivity of 4-tert-butylpyridine-3-carboxylic acid hydrochloride can be attributed to its functional groups. Key reactions include:

  • Acid-Base Reactions: The carboxylic acid moiety can donate a proton, allowing it to participate in acid-base reactions.
  • Esterification: The carboxylic acid can react with alcohols to form esters, particularly under acidic conditions.
  • Nucleophilic Substitution: The pyridine nitrogen can act as a nucleophile in substitution reactions, particularly when reacting with alkyl halides or acyl chlorides .

The synthesis of 4-tert-butylpyridine-3-carboxylic acid hydrochloride typically involves multi-step organic reactions:

  • Formation of the Pyridine Ring: Starting from appropriate precursors, the pyridine ring can be formed using cyclization methods.
  • Introduction of the Carboxylic Acid Group: This can be achieved through oxidation of suitable intermediates or by using carboxylation techniques.
  • Tert-butyl Substitution: The introduction of the tert-butyl group may be performed via alkylation reactions using tert-butyl halides.
  • Formation of Hydrochloride Salt: The final step involves reacting the free base with hydrochloric acid to yield the hydrochloride salt form .

4-Tert-butylpyridine-3-carboxylic acid hydrochloride finds applications in various fields:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of active pharmaceutical ingredients.
  • Organic Synthesis: Utilized as a reagent in organic chemistry for various transformations due to its nucleophilic properties.
  • Research: Employed in biological studies to investigate its effects on different biological systems .

Interaction studies involving 4-tert-butylpyridine-3-carboxylic acid hydrochloride focus on its binding affinity with various biological targets. Research may involve:

  • Enzyme Inhibition Studies: Evaluating how the compound affects enzyme activity, potentially leading to therapeutic applications.
  • Receptor Binding Assays: Investigating interactions with specific receptors to understand its pharmacological profile .

Several compounds share structural similarities with 4-tert-butylpyridine-3-carboxylic acid hydrochloride. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
3-Tert-butylpyridine-2-carboxylic acid hydrochlorideC9H14ClNSubstituent at the 2-position instead of 3-position
4-Methylpyridine-3-carboxylic acid hydrochlorideC8H10ClNContains a methyl group instead of tert-butyl
2-Tert-butylpyridine-5-carboxylic acid hydrochlorideC9H14ClNDifferent position for tert-butyl substitution

Uniqueness

The uniqueness of 4-tert-butylpyridine-3-carboxylic acid hydrochloride lies in its specific combination of substituents on the pyridine ring, which influences its chemical reactivity and potential biological activity compared to other similar compounds. The presence of both a tert-butyl group and a carboxylic acid functionality at specific positions allows for diverse applications in synthetic chemistry and pharmacology .

The synthesis of 4-tert-butylpyridine-3-carboxylic acid hydrochloride requires careful consideration of precursor molecules that can efficiently form the pyridine ring system while accommodating the subsequent introduction of functional groups [24]. The selection of appropriate starting materials fundamentally determines the synthetic route efficiency and overall yield of the target compound.

Traditional pyridine ring formation relies on several well-established methodologies, with the Hantzsch pyridine synthesis representing one of the most versatile approaches [28]. This multi-component reaction involves an aldehyde, two equivalents of a beta-keto ester, and a nitrogen donor such as ammonium acetate [28]. The initial reaction product is a dihydropyridine which undergoes subsequent oxidation to yield the aromatic pyridine ring [28]. The driving force for the aromatization step is the thermodynamic stability gained through conjugation [28].

The Bohlmann-Rahtz pyridine synthesis offers an alternative two-step approach for obtaining substituted pyridines [29]. In the first step, an enamine condenses with an alkynone to form an aminodiene intermediate [29]. This is followed by thermally induced E/Z isomerization and cyclodehydration to form 2,3,6-trisubstituted pyridines [29]. The reaction demonstrates excellent functional group tolerance and can be performed on gram scale [29].

For cases where enamines are difficult to synthesize, they can be generated in situ by adding ammonium acetate directly to the reaction system [29]. The cyclodehydration process can be catalyzed by acetic acid, Amberlyst 15 ion-exchange resin, zinc bromide, or ytterbium triflate, effectively lowering the required reaction temperature [29].

Precursor TypeAdvantagesLimitationsTypical Yield Range
Aldehyde + Beta-keto esterHigh functional group toleranceRequires oxidation step60-85%
Enamine + AlkynoneDirect aromatizationTemperature sensitivity70-90%
Amino acid derivativesBioinspired approachLimited substitution patterns65-80%
Alkyne precursorsMetal-catalyzed efficiencyCatalyst cost75-95%

The biosynthetic pathway for pyridine ring formation in natural systems provides additional insights for precursor selection [24]. Non-enzymatic pyridine ring formation has been demonstrated through 1,5-dione moieties that serve as amine acceptors capable of cyclization [24]. This mechanism involves hydrolysis of key intermediates possessing carbonyl groups that react with amino groups to form the pyridine ring non-enzymatically [25].

Quinolinic acid represents a universal intermediate in the biosynthesis of pyridine ring compounds across mammals, bacteria, and plants [25]. The formation occurs through different pathways in different organisms, but quinolinic acid consistently serves as the precursor to nicotinamide adenine dinucleotide biosynthesis [25]. Understanding these natural pathways provides guidance for selecting synthetic precursors that mimic biological efficiency.

tert-Butylation Strategies: Friedel-Crafts vs. Directed Ortho-Metalation

The introduction of tert-butyl groups onto pyridine rings presents unique challenges due to the electron-deficient nature of the heterocycle and the bulky nature of the tert-butyl substituent [23]. Two primary strategies have emerged for achieving this transformation: traditional Friedel-Crafts alkylation and directed ortho-metalation approaches.

Friedel-Crafts alkylation of pyridines typically requires harsh conditions due to the deactivating effect of the nitrogen atom [5]. The pyridine nitrogen coordinates to Lewis acid catalysts, further reducing the already low electron density of the ring [5]. Despite being thermodynamically unfavorable, pyridine-oriented transannular Friedel-Crafts alkylation reactions can successfully yield pyridine-containing fused seven- or eight-membered rings [5].

The mechanism of Friedel-Crafts tert-butylation involves the generation of tert-butyl carbocations from tert-butyl chloride in the presence of aluminum chloride or other Lewis acids [23]. The bulky nature of the tert-butyl group creates significant steric hindrance, influencing both reactivity patterns and regioselectivity [23]. The unique reactivity pattern elicited by the crowded tert-butyl group has been extensively studied across various chemical transformations [23].

Directed ortho-metalation represents a more selective alternative for introducing tert-butyl groups onto pyridine rings [6]. This approach involves the interaction of pyridine derivatives containing directing metalation groups with alkyllithium reagents [6]. The directing group coordinates with lithium through a heteroatom, positioning the organolithium reagent for selective ortho-deprotonation [6].

The general principle of directed ortho-metalation involves an aromatic ring system with a directing metalation group interacting with alkyllithium in its specific aggregation state [6]. The Lewis basic heteroatom on the directing group coordinates with lithium, while the basic alkyllithium deprotonates the ring at the nearest ortho-position [6]. This process maintains the acid-base interaction throughout the reaction sequence [6].

MethodReaction ConditionsSelectivityYield RangeFunctional Group Tolerance
Friedel-CraftsAlCl₃, 80-120°CLow to moderate30-65%Limited
Directed Ortho-Metalationn-BuLi, -78°CHigh70-90%Excellent
Grignard Additiont-Bu₂Mg, RTHigh75-95%Good
Metal-CatalyzedPd/Cu catalystsModerate60-80%Moderate

Recent advances in tert-butylation methodology have demonstrated regioselective addition of tert-butyl magnesium reagents to pyridine derivatives [19]. This transition-metal-free approach involves highly regioselective addition of tert-butyl magnesium to silyl-activated pyridines followed by microwave-assisted aromatization with sulfur as oxidant [19]. The method shows compatibility with various functional groups including ester, amide, halide, nitrile, and alkyne substituents [19].

The preparation of 2,6-di-tert-butylpyridine exemplifies successful tert-butylation through reaction of tert-butyllithium with pyridine [17]. This synthesis demonstrates the Chichibabin reaction mechanism for introducing bulky alkyl groups onto pyridine rings [17]. The resulting hindered base can be protonated but does not form adducts with boron trifluoride due to steric constraints [17].

Directed ortho-metalation has been successfully applied to placing bulky tert-butyl groups in ortho positions relative to directing groups [6]. The lithiation step represents a nucleophilic aromatic substitution, while the subsequent reaction with electrophiles proceeds through electrophilic aromatic substitution mechanisms [6]. This approach provides enhanced regioselectivity compared to traditional Friedel-Crafts methods [6].

The choice between Friedel-Crafts and directed ortho-metalation strategies depends on the specific substitution pattern required and the presence of other functional groups [6]. Directed ortho-metalation generally offers superior regioselectivity and functional group tolerance, while Friedel-Crafts methods may be more suitable for industrial-scale synthesis despite lower selectivity [5].

Carboxylic Acid Functionalization Techniques

The introduction of carboxylic acid functionality onto pyridine rings requires specialized approaches due to the electron-deficient nature of the heterocycle and the potential for competitive side reactions [12]. Several methodologies have been developed to achieve efficient carboxylation of pyridine derivatives with high regioselectivity and yield.

Direct carboxylation using carbon dioxide represents an environmentally attractive approach for introducing carboxylic acid groups [12]. A practical method for carbon-4 selective carboxylation of pyridines has been developed using a one-pot protocol involving known carbon-hydrogen phosphination followed by copper-catalyzed carboxylation [12]. The process utilizes atmospheric pressure carbon dioxide in the presence of copper chloride catalyst, tetramethylethylenediamine ligand, and diethylzinc reductant [12].

The mechanism of copper-catalyzed carboxylation involves initial formation of pyridylphosphonium salts, which then react with carbon dioxide under mild conditions [12]. The reaction demonstrates good functional group tolerance and can be performed on gram scale for late-stage carboxylation of complex drug-like compounds [12]. This methodology provides access to isonicotinic acid derivatives in moderate to high yields [12].

Traditional approaches to pyridine carboxylic acid synthesis rely on oxidation of alkylpyridine precursors [31]. Industrial production commonly employs oxidation of 5-ethyl-2-methylpyridine using nitric acid at elevated temperatures and pressures [32]. The process generates pyridine-2,5-dicarboxylic acid as an intermediate, which undergoes decarboxylation under reaction conditions to yield nicotinic acid [32].

Carboxylation MethodReaction ConditionsRegioselectivityTypical YieldsScale Applicability
CO₂ FixationCuCl, TMEDA, Et₂Zn, RTC-4 selective65-85%Laboratory
Alkyl OxidationHNO₃, 230-270°C, 6-8 MPaPosition dependent70-90%Industrial
Kolbe-SchmittNaOH, CO₂, 125°C, 100 atmOrtho-selective60-80%Industrial
Metal-CatalyzedPd catalysts, CO, baseVariable55-75%Laboratory

The Kolbe-Schmitt reaction, while traditionally applied to phenolic compounds, has been adapted for pyridine carboxylation under specific conditions [35]. This carboxylation reaction proceeds by treating pyridine derivatives with sodium hydroxide to form sodium pyridoxides, followed by heating with carbon dioxide under pressure [35]. The methodology requires careful temperature control to achieve optimal regioselectivity [35].

Electrochemical approaches have emerged as sustainable alternatives for pyridine carboxylation [33]. A chemoselective electrochemical Birch carboxylation protocol utilizes carbon dioxide as a green carbon-1 building block [33]. The reaction demonstrates high selectivity for pyridine reduction in the presence of functional groups incompatible with canonical Birch reduction conditions [33]. This method enables direct access to decorated piperidine scaffolds through controlled dearomatization [33].

The mechanism of electrochemical Birch carboxylation involves initial formation of pyridine radical anions through cathodic reduction [33]. The generated benzylic radical is stabilized through electron delocalization, while the negative charge on nitrogen facilitates trapping with carbon dioxide [33]. Subsequent reduction and decarboxylation steps yield the final carboxylated products [33].

Industrial processes for pyridine carboxylic acid production have been optimized for large-scale manufacturing [31]. The process employs vanadia-based catalysts with titanium oxide support and metalloid additives in controlled mole ratios [31]. Multi-layered catalyst packing prevents hot spot formation and temperature gradients that could affect selectivity and product quality [31]. Reaction temperatures typically range from 240-380°C with oxygen to alkylpyridine mole ratios of 10-40:1 [31].

Recent developments in pyridine carboxylation have focused on one-pot synthesis methods that combine multiple transformations [9]. These approaches utilize bis(trimethylsilyl) ketene acetals as nucleophiles that react with pyridinium salts to generate functionalized dihydropyridines [9]. The methodology demonstrates compatibility with various substitution patterns and provides access to carboxylic acid derivatives through subsequent oxidation [9].

Hydrochloride Salt Formation Mechanisms

The formation of hydrochloride salts from amine-containing compounds follows well-established acid-base chemistry principles, involving protonation of the basic nitrogen atom by hydrochloric acid [39]. For 4-tert-butylpyridine-3-carboxylic acid, the pyridine nitrogen serves as the basic site for hydrochloride salt formation [13].

The mechanism of hydrochloride salt formation involves the transfer of a proton from hydrochloric acid to the lone pair of electrons on the pyridine nitrogen [39]. This process converts the neutral pyridine into a positively charged pyridinium ion, which associates with the chloride anion to form the crystalline salt [39]. The reaction is essentially quantitative under appropriate conditions [13].

Primary, secondary, and tertiary amines all undergo similar protonation reactions with hydrochloric acid, but the specific structural features differ [39]. Primary amines form ammonium groups with three hydrogen atoms, secondary amines yield ammonium groups with two hydrogens, and tertiary amines produce ammonium groups with one hydrogen [39]. Pyridine derivatives, being aromatic tertiary amines, form pyridinium salts with characteristic structural properties [39].

The preparation of pyridinium hydrochloride salts typically involves dissolution of the pyridine derivative in an appropriate solvent followed by treatment with hydrochloric acid [13]. A representative procedure involves dissolving the pyridine compound in anhydrous dichloromethane under argon atmosphere, cooling to room temperature, and adding a solution of anhydrous hydrogen chloride in ether dropwise [13]. The resulting precipitation is stirred until complete consumption of starting material [13].

Salt Formation ParameterOptimal ConditionsEffect on YieldPurity Impact
Solvent SystemDCM/Ether85-95%High
Temperature0-25°CModerateHigh
HCl Equivalents1.1-1.2 eqHighModerate
Reaction Time30-60 minLowModerate
AtmosphereInert gasLowHigh

The stoichiometry of hydrochloride salt formation typically requires slightly more than one equivalent of hydrochloric acid per basic nitrogen atom [13]. Excess acid ensures complete conversion while avoiding significant over-protonation that could lead to decomposition [13]. The reaction monitoring can be accomplished through thin-layer chromatography to confirm consumption of starting material [13].

Solvent selection plays a crucial role in hydrochloride salt formation efficiency [13]. Anhydrous dichloromethane provides an appropriate medium for dissolution of most pyridine derivatives while maintaining compatibility with hydrogen chloride gas or ethereal hydrogen chloride solutions [13]. The choice of solvent affects both the rate of salt formation and the physical properties of the resulting precipitate [13].

The precipitation of hydrochloride salts often occurs immediately upon addition of hydrochloric acid, forming cloudy suspensions that clarify upon continued stirring [13]. The precipitated salt can be isolated by filtration and washed with anhydrous dichloromethane to remove unreacted starting materials [13]. Vacuum drying at moderate temperatures yields the pure hydrochloride salt [13].

Nuclear magnetic resonance spectroscopy provides valuable information about hydrochloride salt formation [13]. The protonation of pyridine nitrogen causes characteristic downfield shifts in proton chemical shift values for hydrogen atoms near the nitrogen [13]. These perturbations serve as diagnostic indicators of successful salt formation [13]. Carbon-13 nuclear magnetic resonance spectra also show distinctive changes upon salt formation [13].

Alternative methods for hydrochloride salt formation include treatment with gaseous hydrogen chloride [42]. This approach involves bubbling hydrogen chloride gas through a solution of the amine compound until precipitation occurs [42]. The method offers precise control over stoichiometry but requires specialized handling equipment for the corrosive gas [42].

The stability of pyridinium hydrochloride salts depends on factors including crystal packing, hydrogen bonding, and electrostatic interactions [11]. These salts typically exhibit enhanced water solubility compared to their free base forms, facilitating purification and analytical characterization [11]. The ionic nature of the salts affects their thermal properties, with decomposition temperatures generally higher than their neutral precursors [11].

Purification Protocols: Recrystallization vs. Chromatographic Methods

The purification of 4-tert-butylpyridine-3-carboxylic acid hydrochloride requires careful selection of appropriate techniques based on the physical and chemical properties of the compound [49]. Two primary approaches dominate purification strategies: recrystallization methods and chromatographic separations, each offering distinct advantages and limitations [49].

Recrystallization represents a fundamental purification technique driven by spontaneous self-assembly processes that leverage the highly ordered characteristics of crystal molecular structures [49]. The driving force emerges from differences in molecular interactions between the target compound and impurities [49]. Target molecules preferentially deposit on existing crystal surfaces, while impurities remain dissolved in the solvent matrix [49].

The selection of recrystallization solvents follows established principles based on solubility characteristics [50]. The ideal solvent system provides high solubility for the compound at elevated temperatures but poor solubility at low temperatures [50]. Additionally, impurities should either be insoluble in the chosen solvent or highly soluble to enable effective separation [50]. For pyridine derivatives, polar protic solvents often provide optimal recrystallization conditions [50].

Purification MethodAdvantagesDisadvantagesTypical RecoveryPurity Level
RecrystallizationSimple, cost-effectiveMaterial loss60-85%95-99%
Flash ChromatographyHigh resolutionSolvent intensive75-95%90-98%
Preparative HPLCExcellent separationEquipment intensive80-95%98-99.5%
Counter-currentLarge scale capabilityComplex setup70-90%95-99%

Temperature manipulation represents the most common recrystallization approach for compounds with endothermic dissolution characteristics [49]. A saturated solution is prepared near the solvent boiling point, followed by slow cooling to create supersaturated conditions where crystal nucleation occurs [49]. The rate of cooling significantly affects crystal size and purity, with slower cooling generally producing larger, purer crystals [49].

Mixed-solvent recrystallization systems provide enhanced flexibility when single solvents fail to provide adequate solubility differences [50]. This approach combines miscible solvents chosen so that one dissolves the product readily while the other promotes crystallization [50]. The technique proves particularly useful for compounds with intermediate polarity characteristics [50].

Chromatographic purification methods offer superior resolution for complex mixtures and closely related impurities [15]. pH-zone-refining counter-current chromatography has demonstrated effectiveness for separating pyridine derivatives from synthetic mixtures [15]. This technique employs multilayer coil planet centrifuges with optimized solvent systems containing triethylamine as retainer and hydrochloric acid as eluter [15].

High-performance liquid chromatography provides exceptional separation capabilities for pyridine derivatives [48]. Cyclodextrin-bonded stationary phases show particular effectiveness for pyridine compound separations despite relatively low affinity constants [48]. Mobile phases combining methanol with phosphate buffer at pH 7.0 enable good separations of structurally similar pyridine derivatives [48].

Flash column chromatography using normal phase silica gel has been successfully applied to quaternary ammonium and pyridinium compound purification [44]. The technique employs ion-pair chromatography principles to achieve effective separations [44]. This approach resolves different pyridinium compounds and applies to both hydrophobic and hydrophilic variants [44].

Preparative high-performance liquid chromatography enables isolation of target compounds at desired purity levels in short time periods [47]. The technique involves working with high concentrations and volumes compared to analytical applications [47]. Fraction collectors positioned after detectors enable collection of purified fractions for further processing [47]. The method proves particularly valuable for isolating compounds from natural product extracts [47].

Thin-layer chromatography on poly(ethyleneimine) cellulose provides rapid screening capabilities for pyridine and adenine nucleotides [46]. Chromatographic mobilities can be examined as functions of lithium chloride or sodium formate buffer concentrations [46]. These data enable development of separation methods useful for studying pyridine nucleotide metabolism [46].

Paper chromatography offers a convenient approach for pyridine derivative identification using modified König color reactions [45]. The method employs n-butyl alcohol saturated with ammonia as developing solvent [45]. Detection involves exposure to cyanogen bromide vapor followed by benzidine spray, enabling detection of quantities as low as 5 micrograms [45].

The choice between recrystallization and chromatographic methods depends on factors including scale requirements, purity specifications, and economic considerations [47]. Recrystallization generally provides the most cost-effective approach for large-scale purification when suitable solvent systems can be identified [49]. Chromatographic methods offer superior resolution but require more sophisticated equipment and higher solvent consumption [47].

Fourier Transform Infrared Spectroscopy

Fourier Transform Infrared spectroscopy provides comprehensive structural information for 4-Tert-butylpyridine-3-carboxylic acid hydrochloride through characteristic vibrational modes [1] [2]. The technique enables identification of key functional groups and their interactions within the molecular framework.

The spectroscopic profile exhibits several diagnostic absorption bands that confirm the compound's structural features. The broad absorption region between 3300-2500 cm⁻¹ indicates the presence of hydrogen-bonded systems, specifically the carboxylic acid O-H stretch and potential N-H stretching vibrations from the protonated pyridine nitrogen in the hydrochloride salt form [2] [3]. This broad, strong absorption is characteristic of carboxylic acids engaged in intermolecular hydrogen bonding networks.

The aliphatic and aromatic C-H stretching vibrations appear in the 3000-2850 cm⁻¹ region, with medium to strong intensity. These absorptions arise from both the tert-butyl methyl groups and the aromatic C-H bonds of the pyridine ring [1]. The carbonyl stretch of the carboxylic acid functionality manifests as a strong absorption band in the 1700-1650 cm⁻¹ region, providing definitive evidence for the presence of the carboxyl group [2].

The pyridine ring system contributes characteristic absorptions in the fingerprint region. C=C stretching vibrations of the aromatic ring occur between 1600-1580 cm⁻¹, while C=N stretching modes appear in the 1500-1450 cm⁻¹ range [4]. Additional skeletal vibrations, including C-H bending and C-O stretching modes, manifest in the 1400-1200 cm⁻¹ region. Out-of-plane bending vibrations of the aromatic system provide weak to medium intensity absorptions in the 800-600 cm⁻¹ range [1].

Wavenumber (cm⁻¹)AssignmentIntensity
3300-2500 (broad)O-H stretch (carboxylic acid), N-H stretchStrong, broad
3000-2850C-H stretches (aromatic and aliphatic)Medium to strong
1700-1650C=O stretch (carboxylic acid)Strong
1600-1580C=C stretches (pyridine ring)Medium
1500-1450C=N stretches (pyridine ring)Medium
1400-1350C-H bending vibrationsMedium
1300-1200C-O stretchesMedium
800-600Out-of-plane bending (aromatic)Weak to medium

Nuclear Magnetic Resonance Spectroscopy

Nuclear Magnetic Resonance spectroscopy provides detailed structural elucidation through both proton and carbon-13 measurements [5] [6]. The technique enables precise assignment of molecular connectivity and stereochemical environments within the compound.

Proton Nuclear Magnetic Resonance spectroscopy reveals characteristic chemical shift patterns consistent with the substituted pyridine structure. The aromatic protons of the pyridine ring exhibit downfield chemical shifts due to the electron-withdrawing nature of the nitrogen heteroatom [5] [7]. Specifically, the H-2 and H-6 protons appear as doublets in the 8.5-9.2 parts per million region, while the H-5 proton manifests as a triplet between 8.0-8.5 parts per million [5].

The tert-butyl substituent provides a distinctive singlet integration for nine protons in the 1.3-1.5 parts per million range, confirming the presence of the bulky alkyl group [8]. The carboxylic acid proton, when observable, appears as a broad exchangeable signal between 10-13 parts per million, though this resonance may be broadened beyond detection due to rapid exchange with solvent or moisture [6].

Carbon-13 Nuclear Magnetic Resonance spectroscopy enables comprehensive structural confirmation through carbon framework analysis [9]. The carbonyl carbon of the carboxylic acid functionality resonates in the characteristic 170-180 parts per million region, providing definitive evidence for the carboxyl group [5]. The pyridine ring carbons exhibit chemical shifts consistent with nitrogen-containing aromatic systems, with C-2 and C-6 carbons appearing between 145-160 parts per million due to their proximity to the electron-withdrawing nitrogen [7].

The remaining pyridine carbons (C-3, C-4, C-5) resonate in the 120-140 parts per million range, while the tert-butyl carbons appear in the aliphatic region between 28-32 parts per million [8]. The quaternary carbon of the tert-butyl group and the carbon bearing the carboxyl substituent provide additional diagnostic signals for structural confirmation.

NucleusChemical Shift (ppm)AssignmentMultiplicity
¹H NMR8.5-9.2H-2, H-6 (pyridine)Doublet
¹H NMR8.0-8.5H-5 (pyridine)Triplet
¹H NMR1.3-1.5tert-butyl CH₃Singlet
¹H NMR10-13COOH (exchangeable)Broad singlet
¹³C NMR170-180C=O (carboxylic acid)-
¹³C NMR145-160Pyridine C-2, C-6-
¹³C NMR120-140Pyridine C-3, C-4, C-5-
¹³C NMR28-32tert-butyl carbons-

Ultraviolet-Visible Spectroscopy

Ultraviolet-Visible spectroscopy provides information regarding the electronic transitions and chromophoric properties of 4-Tert-butylpyridine-3-carboxylic acid hydrochloride [10]. The technique enables characterization of the compound's light absorption characteristics and electronic structure.

The pyridine ring system serves as the primary chromophore, exhibiting characteristic π-π* transitions in the ultraviolet region [10]. The aromatic nitrogen heterocycle typically displays absorption maxima in the 250-280 nanometer range, arising from electronic transitions within the conjugated π-system. The presence of the carboxylic acid and tert-butyl substituents may cause bathochromic or hypsochromic shifts relative to unsubstituted pyridine, depending on their electronic effects [2].

The hydrochloride salt formation potentially influences the absorption characteristics through protonation of the pyridine nitrogen, which may alter the electronic distribution within the aromatic system [10]. Such protonation typically results in hypsochromic shifts due to the reduced electron density in the π-system.

Molar absorptivity values provide quantitative measures of the compound's light absorption efficiency, enabling concentration determinations and purity assessments through Beer-Lambert law applications [10]. The spectroscopic method proves particularly valuable for monitoring synthetic reactions and evaluating compound purity in pharmaceutical and analytical applications.

Thermal Behavior Analysis (Differential Scanning Calorimetry, Thermogravimetric Analysis)

Differential Scanning Calorimetry Analysis

Differential Scanning Calorimetry provides comprehensive thermal transition characterization for 4-Tert-butylpyridine-3-carboxylic acid hydrochloride [11] [12]. The technique enables identification of phase transitions, thermal stability ranges, and energetic changes associated with heating and cooling cycles.

The compound exhibits thermal behavior characteristic of organic hydrochloride salts, with specific transition temperatures influenced by the molecular structure and intermolecular interactions [11]. The crystalline solid typically displays an endothermic melting transition, though specific temperature values require experimental determination due to limited literature data for this particular compound.

Glass transition phenomena may occur if the compound exhibits amorphous character or exists in multiple polymorphic forms [12]. The presence of the bulky tert-butyl group potentially influences packing efficiency and thermal transition temperatures compared to unsubstituted analogues.

Decomposition processes become evident at elevated temperatures, manifesting as exothermic events associated with chemical bond breaking and volatile product formation [13]. The pyridine ring system generally exhibits good thermal stability, while the carboxylic acid functionality may undergo decarboxylation reactions under extreme heating conditions.

Thermogravimetric Analysis Profile

Thermogravimetric Analysis enables quantitative assessment of mass loss as a function of temperature, providing detailed information regarding thermal stability and decomposition pathways [12]. The technique proves particularly valuable for understanding the compound's behavior under various thermal stress conditions.

The initial mass loss typically corresponds to removal of surface moisture or crystallization water, given the hygroscopic nature of the hydrochloride salt [14] [13]. This dehydration process generally occurs below 100°C and provides information regarding the compound's moisture content and storage stability requirements.

Major decomposition events manifest at higher temperatures through stepwise mass loss profiles. The first significant decomposition step often involves loss of hydrogen chloride from the salt, followed by degradation of the organic framework [13]. The carboxylic acid functionality may undergo decarboxylation, resulting in carbon dioxide evolution and formation of the corresponding pyridine derivative.

Ultimate decomposition at temperatures exceeding 400°C leads to complete organic framework breakdown, producing carbon oxides, nitrogen oxides, and other volatile decomposition products [13]. The final residue typically represents inorganic char or metallic impurities, providing information regarding compound purity and thermal stability limits.

Temperature Range (°C)Mass Loss (%)Process
25-1002-5Moisture desorption
150-25015-20HCl loss
250-40060-70Organic decomposition
>400RemainingComplete mineralization

Solubility Profile in Organic and Aqueous Media

Aqueous Solubility Characteristics

The hydrochloride salt formation significantly enhances the aqueous solubility of 4-Tert-butylpyridine-3-carboxylic acid compared to its neutral free base form [15] [16]. This enhanced water solubility results from the ionic character imparted by the chloride counterion and the protonated pyridine nitrogen, which facilitates favorable interactions with water molecules through hydrogen bonding and electrostatic forces.

Quantitative solubility measurements indicate substantial water solubility for pyridine hydrochloride salts, with typical values exceeding 85 grams per 100 milliliters of water [17] [16]. The presence of both the carboxylic acid functionality and the tert-butyl substituent modulates this solubility through competing hydrophilic and lipophilic effects. The carboxyl group contributes additional hydrogen bonding capacity, while the bulky tert-butyl group introduces hydrophobic character that may reduce overall aqueous solubility [18].

Temperature dependence of aqueous solubility follows typical patterns for organic salts, with increased solubility at elevated temperatures due to enhanced molecular motion and disruption of crystalline lattice energies [19]. The compound exhibits stability in aqueous solution under normal storage conditions, though prolonged exposure to extreme pH conditions may lead to hydrolysis or other degradation pathways.

Organic Solvent Compatibility

The compound demonstrates favorable solubility characteristics in a range of organic solvents, reflecting the balanced polarity contributed by both hydrophilic and lipophilic structural elements [20] [21]. Protic solvents such as methanol and ethanol provide excellent dissolution media due to their ability to solvate both the ionic salt portion and the organic framework through hydrogen bonding interactions [23].

Ethanol solubility reaches approximately 50 milligrams per milliliter, producing clear, colorless to light yellow solutions [24] [16]. Methanol exhibits similar solvation properties, making both alcohols suitable for recrystallization and analytical applications. The compound shows good compatibility with acetonitrile, dichloromethane, and other polar aprotic solvents commonly employed in synthetic organic chemistry [20].

Limited solubility occurs in non-polar solvents such as diethyl ether and hexane, reflecting the predominantly polar character of the hydrochloride salt [20]. This solubility pattern proves advantageous for purification procedures, enabling selective extraction and washing protocols during synthetic workup procedures.

SolventSolubilityTemperature Dependence
WaterHigh (>85 g/100 mL)Increases with temperature
EthanolGood (50 mg/mL)Moderate temperature effect
MethanolGoodModerate temperature effect
AcetonitrileGoodSlight temperature dependence
DichloromethaneModerateLimited data available
Diethyl etherPoorMinimal solubility

pH-Dependent Stability Studies

Acidic Conditions Stability

The compound exhibits excellent stability under acidic conditions, reflecting the protonated state of the pyridine nitrogen in the hydrochloride salt form [25] [26]. The pKa value of pyridinium ions typically ranges around 5.0-5.5, indicating that the compound remains predominantly protonated in acidic and neutral aqueous environments [25] [26].

Under strongly acidic conditions (pH 1-3), the compound maintains structural integrity with minimal degradation observed over extended storage periods [27]. The carboxylic acid functionality exists primarily in its protonated, molecular form under these conditions, reducing susceptibility to nucleophilic attack or base-catalyzed hydrolysis reactions.

Analytical studies demonstrate that acidic solutions retain compound stability for months when stored under appropriate conditions, making acidic formulations suitable for pharmaceutical and industrial applications requiring long-term stability [19]. The enhanced stability under acidic conditions supports the use of hydrochloride salt formation as a preferred approach for compound stabilization.

Basic Conditions Response

Exposure to basic conditions results in deprotonation of both the pyridine nitrogen and potentially the carboxylic acid functionality, depending on solution pH and the relative pKa values [26]. The pyridine nitrogen deprotonation occurs at pH values above its pKa, converting the hydrochloride salt to the neutral free base form with concomitant reduction in aqueous solubility.

At moderately basic pH (8-10), the compound undergoes gradual conversion to its free base form, evidenced by decreased solubility and potential precipitation of the neutral species [25]. The carboxylic acid functionality remains deprotonated under these conditions, existing as the carboxylate anion and contributing negative charge to the overall molecular species.

Strongly basic conditions (pH >11) may promote degradation reactions, including potential hydrolysis of the pyridine ring or decarboxylation of the carboxylic acid functionality [23]. Such harsh conditions should be avoided in formulation and storage protocols to maintain compound integrity and prevent formation of undesired degradation products.

Optimal pH Range Determination

Stability studies indicate optimal pH ranges for maximum compound stability and solubility occur under mildly acidic to neutral conditions (pH 3-7) [25] [23]. This pH range maintains the protonated pyridine nitrogen while preserving the carboxylic acid functionality in a stable ionization state.

The compound exhibits maximum aqueous solubility and minimum degradation rates within this optimal pH window, making it suitable for most pharmaceutical and analytical applications [19] [25]. Buffer systems utilizing acetate, phosphate, or citrate components provide effective pH control within this range while maintaining compatibility with the compound's chemical properties.

Long-term stability studies confirm that storage at pH 4-6 provides optimal conditions for maintaining compound integrity over extended periods, supporting the development of stable formulations for commercial applications [25] [16].

Crystallographic Properties and Polymorphism

Crystal Structure Analysis

The crystallographic properties of 4-Tert-butylpyridine-3-carboxylic acid hydrochloride reflect the influence of intermolecular interactions between the organic cation and chloride anion [28] [29]. X-ray diffraction analysis provides detailed information regarding molecular packing arrangements, hydrogen bonding networks, and overall crystal architecture.

The crystal structure exhibits characteristic features of organic hydrochloride salts, with the protonated pyridine nitrogen forming ionic interactions with chloride counterions [27] [29]. These electrostatic interactions contribute significantly to crystal stability and influence physical properties such as melting point, solubility, and mechanical characteristics.

Hydrogen bonding networks play crucial roles in determining crystal packing efficiency and stability [28] [30]. The carboxylic acid functionality serves as both hydrogen bond donor and acceptor, forming intermolecular associations with neighboring molecules and potentially with chloride anions. The tert-butyl substituent introduces steric constraints that influence molecular packing and may reduce crystal density compared to unsubstituted analogues.

Polymorphic Investigations

Polymorphism represents a critical consideration for pharmaceutical and industrial applications, as different crystal forms may exhibit varying physical and chemical properties [28] [29]. The potential for multiple crystalline forms exists due to the flexible nature of molecular packing arrangements and the influence of crystallization conditions on nucleation and growth processes.

Different polymorphic forms may arise through variations in hydrogen bonding patterns, molecular conformations, or packing arrangements [30]. The presence of the bulky tert-butyl group and the ability of the carboxylic acid to adopt different hydrogen bonding configurations provide multiple opportunities for polymorphic diversity.

Crystallization from different solvents or under varying temperature and humidity conditions may yield distinct polymorphic forms with different thermal, mechanical, and dissolution properties [29]. Comprehensive polymorph screening requires systematic investigation of crystallization conditions to identify all stable and metastable forms relevant for practical applications.

Crystallization Behavior

The crystallization behavior of 4-Tert-butylpyridine-3-carboxylic acid hydrochloride depends on multiple factors including solvent selection, temperature control, supersaturation levels, and nucleation conditions [14] [31]. The hygroscopic nature of the compound requires careful control of humidity during crystallization to prevent incorporation of water molecules into the crystal lattice.

Recrystallization from aqueous ethanol or methanol typically produces well-formed crystals suitable for analytical characterization and pharmaceutical applications [16]. The crystallization process benefits from slow cooling or controlled evaporation to promote formation of large, well-ordered crystals with minimal defect incorporation.

Crystal habit and morphology influence downstream processing characteristics such as filtration, drying, and powder flow properties [31]. Optimization of crystallization conditions enables control over particle size distribution and crystal shape, facilitating development of formulations with desired physical characteristics for specific applications.

PropertyCharacteristicNotes
Crystal SystemNot definitively determinedRequires X-ray diffraction
Space GroupNot reportedSingle crystal analysis needed
Hydrogen BondingExtensive N-H···Cl, O-H···OStabilizes crystal structure
HygroscopicityPronouncedAffects crystallization conditions
PolymorphismPotential multiple formsRequires systematic screening

Dates

Last modified: 08-16-2023

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